
1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the urea moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the methylsulfonyl group can influence the compound’s solubility and stability. The tetrahydroquinoline moiety may play a role in the compound’s overall bioactivity by interacting with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
- Trifluoromethyl phenyl sulfone
- Sulfonyl fluorides
Uniqueness
1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, solubility, and bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-25(23,24)21-10-2-3-12-4-7-15(11-16(12)21)20-17(22)19-14-8-5-13(18)6-9-14/h4-9,11H,2-3,10H2,1H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALVWZTKNPFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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